4-methoxy-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Overview
Description
4-methoxy-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties . The presence of the thiophene ring in this compound adds to its chemical versatility and potential biological activity .
Preparation Methods
The synthesis of 4-methoxy-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-methoxy-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
4-methoxy-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its sulfonamide group.
Material Science: Thiophene derivatives are explored for their applications in organic semiconductors and light-emitting diodes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria . This results in antibacterial activity. The thiophene ring can also interact with various biological pathways, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide include:
4-aminobenzenesulfonamide: Known for its antibacterial properties.
4-methoxybenzenesulfonamide: Similar structure but lacks the thiophene ring, resulting in different biological activity.
Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the methoxy group, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in the combination of the methoxy group, thiophene ring, and sulfonamide group, which together contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-methoxy-N-(1-thiophen-2-ylethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10(13-4-3-9-18-13)14-19(15,16)12-7-5-11(17-2)6-8-12/h3-10,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWWCSKJMXHLOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.